N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide, also known as NFPI, is an organic compound developed as a potential inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme involved in the biosynthesis of tetrahydrofolate, which is essential for the synthesis of nucleic acids, amino acids, and other important molecules in the body. NFPI is a promising drug candidate for the treatment of various diseases, including cancer.
作用機序
Target of Action
The primary target of F6495-4283 is the proprotein convertase subtilisin/kexin type 9 (PCSK9) . PCSK9 is a protein that plays a crucial role in regulating the amount of cholesterol in the body .
Mode of Action
F6495-4283 interacts with PCSK9, inhibiting its function . This inhibition leads to a decrease in low-density lipoprotein cholesterol (LDL-C), which is often referred to as “bad cholesterol” due to its association with an increased risk of heart disease .
Biochemical Pathways
The inhibition of PCSK9 by F6495-4283 affects the LDL receptor pathway . Normally, PCSK9 binds to LDL receptors on the surface of cells, promoting their degradation and preventing them from removing LDL-C from the bloodstream . By inhibiting PCSK9, F6495-4283 allows more LDL receptors to remain on the cell surface, leading to increased uptake and clearance of LDL-C from the bloodstream .
Result of Action
The result of F6495-4283’s action is a reduction in LDL-C levels in the bloodstream . This can potentially decrease the risk of developing atherosclerosis and other heart diseases associated with high levels of LDL-C .
実験室実験の利点と制限
N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide has several advantages for laboratory experiments. It is a potent inhibitor of DHFR, and it has been shown to be effective in inhibiting the growth of cancer cells in vitro. In addition, it is relatively easy to synthesize and is stable in aqueous solutions. However, there are some limitations to its use in laboratory experiments. It is not very soluble in organic solvents, and it has a relatively short half-life in aqueous solutions.
将来の方向性
N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide has potential applications in the treatment of various diseases, including cancer. Future research should focus on developing better delivery systems for N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide, as well as exploring its potential use in combination with other drugs. Additionally, further research should be conducted to better understand its mechanism of action, its biochemical and physiological effects, and its potential side effects. Finally, further research should be conducted to explore its potential use in other diseases, such as autoimmune disorders.
合成法
N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide can be synthesized using a two-step process. The first step involves the reaction of 2-fluorophenylacetonitrile with 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid. This reaction produces N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide as the main product. The second step involves the reaction of N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide with a base, such as sodium hydroxide, to form the active form of the molecule.
科学的研究の応用
N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide has been studied extensively in the laboratory and has been shown to be a potent inhibitor of DHFR. Its inhibition of DHFR has been demonstrated in various cell lines, including cancer cells. In addition, N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide has been found to be active against other enzymes involved in the synthesis of tetrahydrofolate, such as thymidylate synthase.
特性
IUPAC Name |
N-(2-fluorophenyl)-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6O/c18-13-3-1-2-4-14(13)22-17(25)12-8-24(9-12)16-7-15(20-10-21-16)23-6-5-19-11-23/h1-7,10-12H,8-9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCBXCRSNMNOHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-fluorophenyl)azetidine-3-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。